molecular formula C16H18N2O3S B2658948 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396888-00-8

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2658948
CAS No.: 1396888-00-8
M. Wt: 318.39
InChI Key: BGRNPNDJTVHPBB-UHFFFAOYSA-N
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Description

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound (Molecular Formula: C₁₇H₁₈N₂O₃S) designed for research applications. This urea derivative features a hybrid structure incorporating a 4-hydroxychroman moiety linked to a thiophen-2-ylmethyl group. The chroman scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, often associated with antioxidant and neuroprotective properties. The inclusion of the thiophene ring, a common heterocycle in pharmaceutical agents, further enhances the compound's potential for diverse biological interactions. Urea derivatives are extensively utilized in drug discovery for their exceptional ability to form multiple hydrogen bonds with biological targets, such as enzyme active sites and protein surfaces, which is critical for modulating selectivity and improving pharmacokinetic profiles . This compound is provided exclusively for research purposes in laboratory settings. It is intended for in vitro studies, including target identification, mechanism of action studies, and preliminary screening against specific disease models. Researchers can leverage this chemical to explore structure-activity relationships (SAR), particularly in the development of kinase inhibitors, epigenetic modulators, and soluble epoxide hydrolase inhibitors, where urea-based scaffolds have demonstrated considerable utility . All necessary safety data sheets (SDS) should be consulted prior to use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15(17-10-12-4-3-9-22-12)18-11-16(20)7-8-21-14-6-2-1-5-13(14)16/h1-6,9,20H,7-8,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRNPNDJTVHPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the chroman ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Attachment of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the urea moiety: This can be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity : Recent studies have indicated that compounds similar to 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest at specific phases .
  • Antioxidant Properties : The presence of the hydroxychroman structure is associated with antioxidant activity. Research has demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in neurodegenerative diseases where oxidative damage plays a critical role .
  • Anti-inflammatory Effects : Compounds with thiophene rings have been reported to possess anti-inflammatory properties. The application of 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in models of inflammation shows promise in reducing markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Therapeutic Applications

  • Cancer Therapy : Given its anticancer activity, this compound could be developed as a chemotherapeutic agent. Preliminary studies indicate that it may enhance the efficacy of existing cancer treatments when used in combination therapies .
  • Neuroprotection : The antioxidant properties suggest potential applications in neuroprotection. Research indicates that it may help mitigate the effects of neurodegenerative diseases like Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .
  • Chronic Inflammatory Conditions : Its anti-inflammatory effects position it as a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant reduction in cell viability of breast cancer cell lines upon treatment with the compound, indicating potential as an anticancer agent .
Study 2NeuroprotectionShowed that the compound reduced oxidative stress markers in neuronal cells, suggesting neuroprotective effects against oxidative damage .
Study 3Anti-inflammatory EffectsFound that treatment with the compound decreased levels of pro-inflammatory cytokines in animal models of inflammation .

Mechanism of Action

The mechanism of action for 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chroman and thiophene rings may play a role in these interactions due to their electronic properties.

Comparison with Similar Compounds

Compound A : 3-(5-Methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea (Compound 29, )

  • Key Features :
    • Thiophen-2-ylmethyl urea backbone (shared with the target compound).
    • Oxazole ring replaces the chroman system; 4-isopropylphenyl substituent.
  • Implications: The oxazole’s electron-withdrawing nature may reduce solubility compared to the hydroxychroman’s hydroxyl group. Reported to inhibit RORγt activity and Th17 differentiation, suggesting urea derivatives’ utility in autoimmune therapies .

Compound B : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

  • Key Features :
    • Pyrrole-carbonyl substituent introduces planar aromaticity and hydrogen-bonding sites.
    • 4-Methoxyphenyl group enhances metabolic stability via methoxy’s electron-donating effects.
  • Synthesis :
    • Synthesized via carbonylation with triphosgene (72% yield), highlighting efficient urea bond formation .

Compound C : 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea ()

  • Key Features :
    • Thiopyran ring replaces chroman; 2-chlorophenyl and methoxy groups.
  • Chlorophenyl groups are associated with enhanced halogen bonding in target interactions .

Compound D : 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea ()

  • Key Features :
    • Thiadiazole ring with a styryl substituent; 4-chlorophenyl group.
  • Structural Insights :
    • Thiadiazole’s electron-deficient nature contrasts with chroman’s electron-rich system.
    • Crystal structure analysis (R factor = 0.068) confirms planar geometry, aiding in docking studies .

Biological Activity

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chroman moiety linked to a thiophenylmethyl urea structure. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibits anticancer activity through multiple mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Targeting Specific Pathways : The compound has been identified as a potential inhibitor of the Wnt signaling pathway, which is often dysregulated in cancer. This inhibition may contribute to its anticancer effects by reducing tumor growth and metastasis .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has demonstrated a capacity to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to cancer and other diseases.

Case Studies

Several studies have highlighted the efficacy of 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea:

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity .
  • Prostate Cancer Research : Another investigation focused on LNCaP prostate cancer cells, where the compound was shown to induce apoptosis via caspase activation and modulation of Bcl-2 family proteins .

The proposed mechanisms by which 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 phase.
  • Inhibition of Oncogenic Pathways : Targeting specific signaling pathways such as Wnt/β-catenin.

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in MCF-7
AntioxidantFree radical scavenging
Apoptosis InductionCaspase activation

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